d-Glycero-d-galacto-heptose
Description
Contextualization within Monosaccharide and Aldohexose Chemistry
Monosaccharides are the fundamental building blocks of carbohydrates. They are classified based on the number of carbon atoms they contain and the type of functional group present (aldehyde or ketone). D-glycero-d-galacto-heptose (B1213071), with its seven-carbon backbone and an aldehyde group, is an aldoheptose. foodb.ca Its specific stereochemistry, denoted by "d-glycero-d-galacto," distinguishes it from other heptose isomers and is crucial for its recognition and interaction with enzymes and other biological molecules. ontosight.ai This precise three-dimensional arrangement of its hydroxyl groups dictates its biological activity. cymitquimica.com
The chemical structure of this compound allows it to exist in both open-chain and cyclic forms, with the pyranose (six-membered ring) and furanose (five-membered ring) forms being common. rsc.org This structural versatility is a key feature of its role in the complex polysaccharides of which it is a part.
Occurrence and Distribution in Microbial Glycans
This compound is not typically found in mammalian cells but is a characteristic component of various glycans in microorganisms. rsc.orgnih.gov Its presence is a key feature of the cell surfaces of many bacteria, where it contributes to the structural integrity and function of the cell envelope.
Integral Component of Gram-Negative Bacterial Lipopolysaccharides
Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the cell and protecting it from harsh environments. sigmaaldrich.com While L-glycero-D-manno-heptose is the most common heptose found in the inner core of LPS, other heptoses, including this compound, can be found in the outer core of some bacterial species. sigmaaldrich.commdpi.com The presence and specific structure of these heptoses can vary between different bacterial strains and contribute to the diversity of LPS structures. nih.govacs.org
Constituents of Bacterial Capsular Polysaccharides
Bacterial capsules are protective outer layers composed of polysaccharides that play a crucial role in bacterial survival and virulence. This compound has been identified as a constituent of the capsular polysaccharides (CPS) of several bacterial species. researchgate.net For example, it is found in the CPS of certain strains of Campylobacter jejuni, a leading cause of foodborne illness. nih.govresearchgate.netnih.gov The specific composition and structure of the CPS, including the presence of this compound, contribute to the serotype diversity of these bacteria.
Presence in Cell Wall Polysaccharides of Specific Bacterial Strains (e.g., Eubacterium saburreum, Chromobacterium)
This compound is a prominent and representative component of the cell surface polysaccharides of the Gram-positive oral bacterium Eubacterium saburreum. rsc.orgresearchgate.net In many strains of this bacterium, the polysaccharides are homoglycans, consisting of repeating units of this compound. rsc.org In other strains, it forms part of heteroglycans alongside other sugars. nih.govtandfonline.com For instance, the antigenic polysaccharide of Eubacterium saburreum strain T15 is composed of this compound, D-fucose, and L-threo-pent-2-ulose. nih.govtandfonline.com The polysaccharide from strain T19 has a linear backbone of alternating (1→3)- and (1→6)-linked D-glycero-D-galacto-heptopyranose residues. researchgate.net
The following table provides a summary of the composition of cell wall polysaccharides in different strains of Eubacterium saburreum:
| Bacterial Strain | Polysaccharide Components | Linkage Type |
| Eubacterium saburreum T15 | This compound, D-fucose, L-threo-pent-2-ulose | Branched |
| Eubacterium saburreum T19 | D-glycero-D-galacto-heptopyranose, D-fucofuranose | Linear backbone with branches |
| Eubacterium saburreum L44 | D-glycero-D-galacto-heptopyranosyl residues | Linear (1→6)-linked |
| Eubacterium saburreum L49 | D-glycero-D-galacto-heptopyranosyl residues, 6-deoxy-β-D-altro-heptofuranosyl groups | Alternating (1→3)- and (1→6)-linked |
Other Microbial Polysaccharides and Glycoconjugates
Beyond LPS and capsular polysaccharides, this compound and its derivatives are found in a variety of other microbial glycoconjugates, which are complex molecules of carbohydrates linked to proteins or lipids. ontosight.ai These molecules are involved in a wide array of cellular processes. Research has also shown that human intelectin-1, a type of lectin involved in the immune system, can recognize microbial glycans containing heptoses, including what is likely this compound, suggesting a role in distinguishing microbial cells from host cells. nih.govresearchgate.net
Fundamental Role in Glycobiology and Microbial Cellular Processes
The presence of this compound in key surface structures of bacteria underscores its fundamental role in microbial glycobiology. These sugar molecules are not merely structural components; they are involved in critical cellular processes. They contribute to cell-cell recognition, signaling, and interactions with the host's immune system. ontosight.ai The unique structures of these heptose-containing polysaccharides can influence the virulence of pathogenic bacteria. cymitquimica.com For example, the inhibition of enzymes that synthesize these heptose-containing structures can impair bacterial cell wall integrity, leading to cell death, which makes these pathways a target for antimicrobial research. biosynth.com The biosynthesis of this compound is a complex enzymatic process, and understanding these pathways is essential for developing new therapeutic strategies against bacterial infections. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m0/s1 |
InChI Key |
YPZMPEPLWKRVLD-CQOGJGKDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Synonyms |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of D Glycero D Galacto Heptose
Stereochemical Configuration and Isomerism within the Heptose Family
Heptoses are monosaccharides with a seven-carbon backbone. wikipedia.org They can be categorized as aldoheptoses, which possess an aldehyde group at the first carbon (C1), or ketoheptoses, which have a ketone group. wikipedia.org Aldoheptoses, such as D-glycero-D-galacto-heptose (B1213071), have five chiral centers, leading to a large number of possible stereoisomers (2^5 = 32). wikipedia.orguomustansiriyah.edu.iq
The stereochemical designation "D-glycero-D-galacto" precisely defines the spatial arrangement of the hydroxyl (-OH) groups at each chiral carbon. The "D" prefix indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C6) is on the right side in a Fischer projection, analogous to D-glyceraldehyde. The "galacto" configuration specifies the stereochemistry at carbons C2, C3, C4, and C5, which mirrors that of D-galactose. The "D-glycero" part of the name refers to the configuration at C6.
Isomers of heptoses can differ in the configuration at one or more of these chiral centers. For instance, D-glycero-D-manno-heptose and D-glycero-D-gulo-heptose are other examples of aldoheptoses with distinct stereochemical arrangements. researchgate.net These subtle differences in stereochemistry can lead to significant variations in their physical and biological properties. The enantiomer of this compound is L-glycero-L-galacto-heptose. Diastereomers, which are stereoisomers that are not mirror images, include other D-heptoses like D-glycero-D-manno-heptose.
Methodologies for Definitive Structural Assignment
A combination of advanced analytical techniques is essential for the unambiguous structural determination of complex carbohydrates like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of monosaccharides. Both ¹H and ¹³C NMR are employed to determine the stereochemistry and connectivity of atoms within the molecule.
¹H NMR: The chemical shifts and coupling constants (J-values) of the protons provide information about their chemical environment and dihedral angles with neighboring protons. This data is crucial for determining the relative configuration of the hydroxyl groups along the carbon chain and for analyzing the conformation of the pyranose or furanose ring forms of the sugar in solution. For instance, the magnitude of the coupling constant between H-1 and H-2 can help distinguish between α and β anomers.
¹³C NMR: The chemical shift of each carbon atom is highly sensitive to its local electronic environment. The ¹³C NMR spectrum provides a unique fingerprint for a specific stereoisomer. cdnsciencepub.com For example, the chemical shift of C-6 has been noted to be characteristic for the D-glycero configuration. oup.com
A comparison of NMR data with that of known heptose standards is a common practice for confirming the identity of a newly isolated or synthesized sample. asm.org
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Molecular Mass Determination: High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. This compound has a molecular formula of C₇H₁₄O₇ and a monoisotopic mass of approximately 210.074 Da. hmdb.cauni.lunih.gov
Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is often derivatized (e.g., acetylated or trimethylsilylated) before analysis. The derivatized sugar is then ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is characteristic of the specific isomer and its linkages, providing valuable structural clues. The Mass Spectrometry Data Center at NIST provides reference spectra for various heptose isomers that can be used for comparison. nih.gov
Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 211.08124 | 145.0 |
| [M+Na]⁺ | 233.06318 | 147.9 |
| [M+NH₄]⁺ | 228.10778 | 146.9 |
| [M+K]⁺ | 249.03712 | 150.5 |
| [M-H]⁻ | 209.06668 | 137.2 |
| [M+Na-2H]⁻ | 231.04863 | 140.9 |
m/z: mass-to-charge ratio
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are indispensable for the separation, isolation, and purification of this compound from complex mixtures, such as polysaccharide hydrolysates or synthetic reaction products.
Paper Chromatography: Historically, paper chromatography was a fundamental technique for separating and identifying different sugars based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent). nih.gov The mobility of a sugar relative to a standard (e.g., D-glucose) can aid in its identification. chempap.org
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), GC is used to separate volatile derivatives of sugars. The retention time of a specific derivatized heptose isomer is a characteristic property that can be used for its identification and quantification. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the separation of underivatized or derivatized sugars. Different column chemistries (e.g., amino-bonded or ion-exchange) can be employed to achieve optimal separation of heptose isomers.
Ion-Exchange Chromatography: This technique is particularly useful for separating charged derivatives of sugars or for purifying sugars from ionic contaminants. It has been used to isolate heptuloses from the isomerization mixtures of aldoheptoses. chempap.org
Chemical Degradation Procedures for Positional Isotope Analysis
Chemical degradation methods, while often destructive, can provide crucial information about the structure of a carbohydrate, particularly when combined with isotopic labeling. These methods involve selectively cleaving the sugar molecule at specific positions.
For example, periodate (B1199274) oxidation is a classic chemical degradation technique used to cleave the carbon-carbon bonds between adjacent hydroxyl groups. By analyzing the products of periodate oxidation, one can deduce the positions of these hydroxyl groups and thus the stereochemistry of the sugar. When used with isotopically labeled sugars (e.g., with ¹⁴C), these degradation procedures can reveal the distribution of the label within the molecule, providing insights into its biosynthetic pathways. cdnsciencepub.com For instance, degradation studies on D-glycero-D-manno-heptose have been used to trace the origin of each carbon atom from hexose (B10828440) precursors. cdnsciencepub.comcdnsciencepub.com
Conformational Analysis of this compound and its Anhydrides
In solution, monosaccharides like this compound exist as an equilibrium mixture of the open-chain aldehyde form and cyclic hemiacetal forms (pyranose and furanose rings). The conformational preferences of these cyclic forms are critical for their biological activity and chemical reactivity.
The pyranose ring of a heptose can, in principle, adopt various conformations, such as the chair and boat forms. For this compound, the galacto-configuration of the ring would favor a ⁴C₁ chair conformation, similar to D-galactose, to minimize steric interactions between the hydroxyl groups. The additional hydroxymethyl group at C6 (the -CH(OH)CH₂OH side chain) will have its own conformational preferences.
Studies on the formation of anhydrides from heptoses provide insight into their conformational behavior. For example, upon acid equilibration, this compound has been found to yield a very small amount (<0.5%) of a 1,6-anhydropyranose, but a more significant amount (7.5%) of a 1,6-anhydrofuranose. cdnsciencepub.com The formation and stability of these bicyclic structures are highly dependent on the stereochemistry of the parent heptose and the non-bonded interactions present in the different ring conformations. The analysis of the NMR spectra of the acetylated anhydrides helps to confirm their structure and, by extension, the conformational preferences of the parent sugar. cdnsciencepub.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| L-glycero-L-galacto-heptose |
| D-Glyceraldehyde |
| D-Galactose |
| D-glycero-D-manno-heptose |
| D-glycero-D-gulo-heptose |
| 1,6-anhydropyranose |
| 1,6-anhydrofuranose |
Biological Significance and Functional Roles of D Glycero D Galacto Heptose in Microbial Pathogenesis
Contribution to Bacterial Cell Envelope Structural Integrity
The structural robustness of the bacterial cell envelope is fundamental for survival and pathogenicity. D-glycero-D-galacto-heptose (B1213071) is a vital building block in the complex architecture of this protective barrier.
In the bacterium Pectinatus frisingensis, for instance, the carbohydrate backbone of its LPS has been shown to contain residues of this compound. researchgate.net Structural analysis of the LPS from this organism revealed a complex, non-repetitive sequence of twenty monosaccharides, where this compound is explicitly identified as a key component of this intricate structure. researchgate.net The presence of this heptose contributes to the unique architecture of the LPS, which is vital for the bacterium's survival. researchgate.net
| Bacterium | Location of this compound | Structural Significance |
| Pectinatus frisingensis | Lipopolysaccharide (LPS) carbohydrate backbone | Component of a 20-monosaccharide non-repetitive sequence, contributing to the architectural complexity of the LPS. researchgate.net |
This table showcases the integration of this compound into the LPS structure of a specific bacterium.
Beyond the LPS, this compound and its isomers are integral to the assembly of other critical surface polysaccharides, including capsular polysaccharides (CPS) and cell wall polysaccharides. researchgate.netrsc.org These external carbohydrate layers are pivotal for bacterial colonization, infection, and evasion of the host immune system. researchgate.net
In the human oral pathogen Eubacterium saburreum, the cell-surface polysaccharides are composed of structurally unique monosaccharide units, with this compound being a representative component. rsc.org In some strains of this bacterium, the polysaccharide antigen possesses a linear core of alternating (1 → 3)- and (1 → 6)-linked D-glycero-D-galacto-heptopyranose residues. rsc.org The presence of this heptose in the cell wall polysaccharide highlights its importance in the structural makeup of this Gram-positive bacterium. rsc.org
The human pathogen Campylobacter jejuni provides another example, where various heptose derivatives, originating from precursors like GDP-d-glycero-α-d-manno-heptose, are found in its capsular polysaccharide. acs.orgnih.gov While the direct incorporation of this compound in C. jejuni CPS is part of a broader family of heptose modifications, it underscores the versatility of heptoses in creating the diverse capsular structures that help the bacterium evade the host immune response. acs.orgnih.gov
| Bacterium | Polysaccharide Type | Role of this compound |
| Eubacterium saburreum | Cell Wall Polysaccharide | Forms the linear backbone of the polysaccharide antigen with alternating linkages. rsc.org |
| Campylobacter jejuni (related heptoses) | Capsular Polysaccharide | Precursors lead to a variety of heptose structures crucial for CPS diversity and immune evasion. acs.orgnih.gov |
This table illustrates the role of this compound and its related isomers in the assembly of capsular and cell wall polysaccharides.
Modulation of Host-Pathogen Interactions and Virulence Mechanisms
This compound and its closely related precursors are not merely structural elements; they are active participants in the dialogue between bacteria and their hosts, often influencing the outcome of an infection.
The innate immune system recognizes conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs), to detect the presence of invading pathogens. nih.gov Heptose derivatives, particularly intermediates in the LPS biosynthetic pathway, have been identified as novel PAMPs. nih.govmdpi.com One such crucial intermediate is D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), a precursor to the heptoses found in LPS. nih.govresearchgate.net
This recognition is mediated by the host cytosolic sensor, alpha-kinase 1 (ALPK1). mdpi.comgoogle.com Upon detection of HBP, ALPK1 initiates a signaling cascade involving the TRAF-interacting protein with a forkhead-associated domain (TIFA), leading to the activation of the NF-κB pathway and the subsequent expression of pro-inflammatory cytokines. mdpi.comnih.govscholaris.ca This mechanism represents a key immunosurveillance system for detecting Gram-negative bacterial infections. scholaris.ca
The presence of this compound and its isomers in bacterial surface structures can significantly influence how the host immune system recognizes and responds to a pathogen. cymitquimica.comcymitquimica.com The unique stereochemistry of these sugars allows them to interact with specific host receptors, thereby modulating the immune response. cymitquimica.com
The immunogenic properties of bacterial polysaccharides containing these heptoses are a subject of intense research. cymitquimica.com For instance, the heptose-containing core of LPS can act as a ligand for antibodies and lectins. researchgate.net The specific configuration of this compound within these structures can therefore dictate the nature and strength of the host's immune reaction.
The integrity of the LPS and capsular structures, which rely on heptose building blocks, is directly linked to the virulence of many pathogenic bacteria. cymitquimica.comresearchgate.netacs.orgbiosynth.com
In Campylobacter jejuni, the capsular polysaccharide is a critical virulence factor, and heptoses are among the most common monosaccharides identified within its structure. acs.orgnih.gov The biosynthesis of these heptoses is essential for the bacterium's ability to colonize and cause disease. researchgate.netnih.gov Disruption of the enzymes involved in heptose synthesis can dramatically reduce the pathogenicity of C. jejuni. nih.gov
For Helicobacter pylori, a pathogen linked to serious gastric diseases, heptoses are important components of its LPS. nih.govresearchgate.net The inner core of H. pylori LPS contains L-glycero-D-manno-heptose, and D-glycero-D-manno-heptose can form a heptan repeat in the O-antigen region. tandfonline.com The absence or alteration of these heptose structures due to mutations can lead to a truncated LPS, affecting the outer membrane integrity and reducing the bacterium's virulence. tandfonline.com Furthermore, H. pylori can inject the heptose precursor HBP into host cells, triggering an inflammatory response that contributes to the pathogenesis of the infection. nih.govtandfonline.com
In Escherichia coli, mutants that lack heptose in their LPS, known as deep-rough mutants, exhibit increased sensitivity to hydrophobic antibiotics and detergents. nih.gov This "deep rough" phenotype is associated with defects in the assembly of outer membrane proteins, which can impair functions like conjugation and lead to reduced virulence. nih.gov The biosynthesis of ADP-L-glycero-D-manno-heptose, a key precursor for the LPS core, is therefore critical for the fitness and pathogenic potential of E. coli. nih.gov
| Pathogen | Heptose-Containing Structure | Impact on Virulence |
| Campylobacter jejuni | Capsular Polysaccharide (CPS) | Essential for CPS integrity, colonization, and evasion of the host immune response. researchgate.netacs.orgnih.gov |
| Helicobacter pylori | Lipopolysaccharide (LPS) | Crucial for LPS structure and outer membrane integrity; HBP precursor triggers host inflammatory response. nih.govtandfonline.com |
| Escherichia coli | Lipopolysaccharide (LPS) | Necessary for outer membrane stability and protein assembly; loss leads to a "deep rough" phenotype and reduced virulence. nih.gov |
This table summarizes the impact of this compound and related heptoses on the virulence of key pathogenic bacteria.
Mechanism of Action as an Antimicrobial Agent
This compound, a seven-carbon sugar, has demonstrated notable antimicrobial properties, positioning it as a compound of interest in the development of novel therapeutic agents. biosynth.comcymitquimica.com Its mechanism of action is primarily centered on the disruption of essential biosynthetic pathways in bacteria, leading to compromised structural integrity and eventual cell death. biosynth.com This sugar is a crucial component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, playing a significant role in maintaining the cell wall's structural integrity and contributing to the virulence of pathogens. cymitquimica.com The antimicrobial effects have been observed against both Gram-negative and Gram-positive bacteria in laboratory assays. biosynth.com
Inhibition of Glycosyltransferases and Related Enzymes
The primary antimicrobial mechanism of this compound involves the inhibition of glycosyltransferases. biosynth.com These enzymes are critical for the biosynthesis of complex carbohydrates, including the lipopolysaccharide (LPS) core in Gram-negative bacteria. rsc.org Glycosyltransferases (GTs) catalyze the transfer of sugar moieties from an activated donor sugar molecule to a specific acceptor molecule, a fundamental process in the construction of bacterial cell surface polysaccharides. rsc.org
This compound specifically inhibits the glycosyltransferase responsible for synthesizing D-galactosyl sugars. biosynth.com This inhibitory action disrupts the normal assembly of the bacterial cell wall. By preventing the synthesis of these key sugar components, this compound effectively halts the production of necessary building blocks for the bacterial envelope. biosynth.com
Research into related heptose pathways underscores the validity of this approach. For instance, Heptosyltransferase I (HepI), the enzyme that transfers the first L-glycero-D-manno-heptose residue to the Kdo₂-Lipid A molecule, is essential for the synthesis of the inner core of LPS and is considered a prime target for novel antibiotics. nih.gov The inhibition of enzymes within the heptose biosynthetic pathway, such as the isomerase GmhA and the kinase HldE, is an active area of research for developing antivirulence drugs. researchgate.net The absence of L-glycero-D-manno-heptose in the LPS of bacterial mutants leads to a significant increase in susceptibility to hydrophobic antibiotics. researchgate.net
Table 1: Key Enzymes in Heptose Biosynthetic Pathways as Antimicrobial Targets
| Enzyme | Function | Organism Example | Potential Inhibitors/Notes |
|---|---|---|---|
| Glycosyltransferase | Synthesizes D-galactosyl sugars. | General | Inhibited by this compound. biosynth.com |
| Heptosyltransferase I (WaaC/HepI) | Catalyzes the addition of the first L-glycero-D-manno-heptose to the inner Kdo residue of LPS. nih.gov | Escherichia coli | Mildly inhibited by monosaccharide analogues of Lipid A; considered a key drug target. nih.gov |
| GmhA (Isomerase) | Catalyzes the first step in ADP-heptose formation, converting D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. researchgate.netresearchgate.net | Escherichia coli | A D-glucopyranose analogue has shown inhibitory activity (IC₅₀=34 μM). researchgate.net |
| HldE (Kinase) | Involved in the bacterial heptose biosynthetic pathway. researchgate.net | Escherichia coli | A D-glucopyranose analogue has shown inhibitory activity (IC₅₀=9.4 μM). researchgate.net |
| HldD (Epimerase) | Catalyzes the inversion of configuration at C-6 of the heptose moiety of ADP-D-glycero-D-manno-heptose. researchgate.net | Escherichia coli | A target for novel epimerase inhibitors to be used with antibiotics. researchgate.net |
Disruption of Bacterial Cell Wall Synthesis and Membrane Integrity
The inhibition of glycosyltransferases by this compound has direct and severe consequences for the structural integrity of the bacterial cell. biosynth.com The bacterial cell wall is a vital structure that protects the organism from osmotic stress and other environmental hazards. In Gram-negative bacteria, the outer membrane, with its embedded lipopolysaccharides, provides a crucial protective barrier. mdpi.com
The mechanism initiated by this compound extends to the disruption of cell wall synthesis by preventing the formation of a necessary substrate for another critical enzyme, β-1,4-N-acetylglucosaminyltransferase. biosynth.com This enzyme is essential for the proper assembly of the cell wall. The lack of its substrate halts the synthesis of the protective peptidoglycan layer, leading to a compromised cell wall. biosynth.com
This disruption ultimately results in impaired membrane integrity and leads to cell death. biosynth.com The importance of heptose molecules in maintaining this integrity is well-documented. Heptoses, such as L-glycero-D-manno-heptose, are conserved components of the inner core of LPS in many Gram-negative bacteria. asm.orgnih.gov Mutants that lack heptose in their LPS exhibit a "deep rough" phenotype, characterized by hypersensitivity to detergents, hydrophobic antibiotics, and bile salts, demonstrating a severely compromised outer membrane. asm.org Therefore, by interfering with the incorporation of heptose-related structures, this compound effectively weakens the bacterial defenses, leading to lysis and death. biosynth.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| ADP-D-glycero-D-manno-heptose |
| ADP-L-glycero-D-manno-heptose |
| This compound |
| D-glycero-D-manno-heptose 7-phosphate |
| D-glucopyranose |
| D-sedoheptulose 7-phosphate |
| Kdo₂-Lipid A |
| L-glycero-D-manno-heptose |
Chemical Synthesis and Derivatization Strategies for D Glycero D Galacto Heptose
Stereoselective Synthesis of d-Glycero-d-galacto-heptose (B1213071) Monosaccharides
The creation of the specific stereochemistry of this compound requires precise control over the formation of new chiral centers. Several powerful synthetic methodologies have been developed to achieve this, including homologation procedures, metal-assisted allylations, and organocatalytic approaches.
Homologation Procedures (e.g., 2-trimethylsilylthiazole homologation)
Homologation, the process of extending a carbon chain by one unit, is a fundamental strategy for synthesizing higher-carbon sugars from readily available hexoses. The 2-trimethylsilylthiazole homologation procedure has been a notable method in this regard.
This method involves the reaction of a hexodialdo-1,5-pyranose derivative with 2-trimethylsilylthiazole. Research has shown that the diastereoselectivity of this reaction is highly dependent on the starting material's configuration and protecting groups. For instance, the homologation of 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose leads to a diastereoselective formation of a D-glycero-α-D-galacto-heptopyranose derivative. researchgate.netcdnsciencepub.com In contrast, similar reactions with methyl 2,3,4-tri-O-benzyl-D-hexodialdo-1,5-pyranosides having gluco and manno configurations did not show a preference for the formation of the D-glycero configuration. researchgate.netcdnsciencepub.comcdnsciencepub.com
In cases where the desired D-glycero isomer is not the major product, further synthetic steps are necessary. Attempts to achieve high diastereoselectivity by converting the undesired L-glycero isomers to the D-glycero form through oxidation at C-6 followed by reduction with L-selectride were not successful with the initial thiazole (B1198619) adducts. researchgate.netcdnsciencepub.com However, this conversion was successful when performed on methyl 2,3,4-tri-O-benzyl-7-O-tert-butyldimethylsilyl-D-heptopyranosides. researchgate.netcdnsciencepub.com
| Starting Material | Homologation Reagent | Key Observation | Reference |
| 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose | 2-trimethylsilylthiazole | Diastereoselective formation of D-glycero-α-D-galacto-heptopyranose derivative. | researchgate.netcdnsciencepub.com |
| Methyl 2,3,4-tri-O-benzyl-D-hexodialdo-1,5-pyranosides (gluco and manno) | 2-trimethylsilylthiazole | No preference for D-glycero configuration. | researchgate.netcdnsciencepub.comcdnsciencepub.com |
Metal-Assisted Allylation in Carbohydrate Synthesis
Metal-assisted allylation reactions provide another powerful tool for carbon-carbon bond formation in carbohydrate synthesis. These reactions involve the addition of an allyl group to a carbohydrate backbone, often with high stereocontrol dictated by the metal catalyst and substrate.
Indium-mediated allylation has been explored for the synthesis of higher-carbon sugar alcohols. researchgate.net This method has been particularly useful in creating galacto-family sugar alcohols where hydroxyl groups are in a 1,3-anti relationship. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of stereocontrol through chelation with metal ions are highly relevant. For example, in the synthesis of luminacin D, a chelation-controlled allylation reaction was used to construct a key stereocenter, although it required a subsequent inversion to achieve the desired stereochemistry. soton.ac.uk This highlights the potential and the challenges of directing stereoselectivity in such systems.
Organocatalytic Approaches for Higher-Carbon Sugar Synthesis
Organocatalysis has emerged as a valuable strategy for the asymmetric synthesis of complex molecules, including higher-carbon sugars. These methods often utilize small organic molecules, such as amino acids or their derivatives, to catalyze stereoselective bond formations.
A notable example is the use of organocatalysts in syn-selective aldol (B89426) reactions of dihydroxyacetone (DHA) with sugar aldehydes. researchgate.netnih.gov This approach has been successfully employed to synthesize various higher-carbon sugars. For instance, the reaction of DHA with D-arabinose, promoted by a primary-based organocatalyst, yielded D-glycero-D-galacto-oct-2-ulose with high yield (85%) and excellent stereoselectivity (99:1). researchgate.netnih.gov While this specific product is an octulose, the underlying principle of stereoselective C-C bond formation is directly applicable to the synthesis of heptoses like this compound. The choice of catalyst and the configuration of the starting aldehyde are crucial in determining the stereochemical outcome of the reaction. researchgate.net
Synthetic Methodologies for Oligosaccharide Structures Containing this compound
Once the monosaccharide unit of this compound is synthesized, the next challenge lies in its incorporation into larger oligosaccharide structures, such as those found in bacterial cell walls.
Assembly of Lipopolysaccharide Core Components
Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria, and their core region often contains heptose residues. The inner core is typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose. nih.gov The outer core, however, can be more varied and may include D-glycero-D-manno-heptose. microbiologyresearch.org
The synthesis of these complex structures requires a carefully planned glycosylation strategy. This involves the use of appropriately protected heptose donors and acceptors to form specific glycosidic linkages. For example, in the synthesis of oligosaccharides for the LPS of Haemophilus influenzae, specific glycosyltransferases and heptosyltransferases are responsible for the addition of heptose units and subsequent sugars. microbiologyresearch.org The chemical synthesis of such structures would mimic this stepwise assembly, employing protecting group strategies and stereoselective glycosylation methods to build the oligosaccharide chain.
Synthesis of Specific Bacterial Polysaccharide Repeating Units
The cell wall polysaccharides of certain bacteria are composed of repeating oligosaccharide units that can contain this compound. A prime example is the polysaccharide from Eubacterium saburreum strain T19, which features a linear core of alternating β-(1→3)- and (1→6)-linked D-glycero-D-galacto-heptopyranose (D-Galhepp) residues. rsc.org
| Bacterial Component | Key Structural Feature | Synthetic Challenge | Reference |
| Haemophilus influenzae LPS Outer Core | Contains D-glycero-D-manno-heptose | Stepwise addition of heptose and other sugars | microbiologyresearch.org |
| Eubacterium saburreum T19 Polysaccharide | Alternating β-(1→3)- and (1→6)-linked D-glycero-D-galacto-heptopyranose | Efficient synthesis of D-Galhepp; stereoselective glycosylations | rsc.org |
Preparation and Characterization of this compound Derivatives and Analogs
The synthesis and modification of this compound are pivotal for investigating its biological roles and developing new therapeutic agents. This section details the strategies for creating acyl and protected derivatives, as well as nucleotide-sugar analogs, which are essential tools for biochemical and enzymatic studies.
Acyl and Protected Derivatives
The preparation of acyl and protected derivatives of this compound is a fundamental step in its chemical manipulation. These derivatives are crucial intermediates for the synthesis of more complex molecules, such as oligosaccharides and nucleotide sugars.
One common strategy involves the use of protecting groups to selectively block certain hydroxyl groups, allowing for reactions to occur at specific positions. For instance, benzyl (B1604629) (Bn) groups are frequently used to protect hydroxyls, which can be later removed by hydrogenolysis. The synthesis of 2,3,4,5,6,7-hexa-O-benzyl-D-glycero-D-galacto-heptose has been reported, serving as a key intermediate for further derivatization. oup.com
Acetyl (Ac) groups are another class of protecting groups, often introduced using acetic anhydride (B1165640) in the presence of a base like pyridine. Peracetylated derivatives, where all hydroxyl groups are acetylated, are common for purification and characterization. For example, the reduction of a γ-lactone derivative of this compound with sodium borohydride, followed by acetylation, yields 3-acetamido-1,2,4,5,6,7-hexa-O-acetyl-3-deoxy-d-glycero-d-galacto-heptitol. nih.gov
The selective protection and deprotection of hydroxyl groups are critical for synthesizing specific derivatives. For example, the use of methoxymethyl (MOM) acetals as protecting groups at the C3 and C4 positions of a galactoheptose derivative has been described. rsc.org These MOM groups can be selectively removed under acidic conditions to yield a dihydroxyl derivative, which can then be used in glycosylation reactions. rsc.org
The characterization of these derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the structure and stereochemistry of the synthesized compounds. Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the identity of the derivatives.
Table 1: Examples of Acyl and Protected Derivatives of this compound
| Derivative Name | Starting Material/Method | Key Reagents | Characterization | Reference |
| 3-Acetamido-1,2,4,5,6,7-hexa-O-acetyl-3-deoxy-d-glycero-d-galacto-heptitol | Reduction of a γ-lactone derivative followed by acetylation | NaBH₄, Ac₂O, Pyridine | NMR, Mass Spectrometry | nih.gov |
| 2,3,4,5,6,7-Hexa-O-benzyl-D-glycero-D-galacto-heptose | Benzylation of a this compound derivative | NaH, Benzyl bromide | Not specified | oup.com |
| 2-O-Bz protected 3,4-dihydroxyl galactoheptose derivative | Acid hydrolysis of a MOM-protected derivative | Trifluoroacetic acid (TFA) | Not specified | rsc.org |
Nucleotide-Sugar Analogs for Biochemical and Enzymatic Studies
Nucleotide-sugar analogs of this compound are indispensable tools for studying the enzymes involved in its metabolism and for probing the biosynthesis of glycoconjugates. worktribe.comnih.govresearchgate.net These analogs can act as substrates, inhibitors, or mechanistic probes for various enzymes, including glycosyltransferases and sugar-nucleotide processing enzymes. worktribe.comresearchgate.netbiosynth.com
The synthesis of nucleotide-sugar analogs often involves a chemoenzymatic approach. acs.org This strategy combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. A common route begins with the chemical synthesis of a glycosyl-1-phosphate derivative of the desired heptose. This is typically achieved by phosphorylation of an anomeric hydroxyl group. The resulting glycosyl-1-phosphate is then coupled with a nucleoside monophosphate (NMP) or diphosphate (B83284) (NDP) using a suitable pyrophosphorylase enzyme to generate the target nucleotide-sugar. acs.org
For instance, the synthesis of ADP- and GDP-heptose analogs has been a focus of research due to their roles in bacterial lipopolysaccharide (LPS) biosynthesis. pnas.orgmdpi.com The biosynthesis of GDP-d-glycero-α-d-manno-heptose, a related heptose, has been extensively studied and involves a series of enzymatic steps starting from sedoheptulose (B1238255) 7-phosphate. nih.govacs.org Similar enzymatic cascades can be harnessed to produce analogs of this compound.
The synthesis of an ADP 2-deoxy-l-galacto-heptopyranose, an analog of ADP L-glycero-D-manno-heptose, has been reported. nih.gov This synthesis involved the initial preparation of 2-deoxy-l-galacto-heptose, followed by O-acetylation and conversion to an anomeric bromide. nih.gov The bromide was then reacted with tetrabutylammonium (B224687) phosphate (B84403) to form the heptopyranosyl phosphate, which was subsequently coupled with AMP morpholidate to yield the acetylated ADP derivative. nih.gov Final deacetylation provided the target nucleotide-sugar analog. nih.gov
These nucleotide-sugar analogs are crucial for biochemical and crystallographic studies of bacterial ADP heptosyl transferases. nih.gov They can help elucidate the substrate specificity and catalytic mechanism of these enzymes, which are potential targets for the development of new antibacterial agents.
Characterization of these complex molecules requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used for purification and analysis. nih.gov NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized nucleotide-sugar analogs. nih.govnih.gov
Table 2: Examples of Nucleotide-Sugar Analogs and Their Applications
| Analog Name | Synthetic Approach | Key Enzymes/Reagents | Application | Reference |
| ADP 2-deoxy-l-galacto-heptopyranose | Chemical synthesis | Tetrabutylammonium phosphate, AMP morpholidate | Substrate analog for bacterial ADP heptosyl transferases | nih.gov |
| GDP-d-glycero-α-d-manno-heptose | Enzymatic biosynthesis | GmhA, GmhB, GmhC, GmhD | Study of bacterial S-layer glycoprotein (B1211001) biosynthesis | nih.gov |
| GDP-d-glycero-β-l-gluco-heptose | Enzymatic synthesis | Cj1427, Cj1430, Cj1428 | Study of Campylobacter jejuni capsular polysaccharide biosynthesis | nih.gov |
Comparative Analysis and Evolutionary Aspects of Heptose Metabolism in Microorganisms
Comparative Enzymology of Heptose Biosynthetic Pathways
The biosynthesis of heptoses in microorganisms proceeds through a series of enzymatic reactions, with variations in the enzymes and pathways observed across different species. The initial precursor for most heptose biosynthesis is sedoheptulose (B1238255) 7-phosphate, a metabolite from the pentose (B10789219) phosphate (B84403) pathway. pnas.org
In many Gram-negative bacteria, the biosynthesis of ADP-L-glycero-β-D-manno-heptose, the precursor for LPS core biosynthesis, follows a well-characterized pathway. nih.gov This pathway involves a series of enzymes including an isomerase (GmhA), a kinase (HldE/RfaE), a phosphatase (GmhB), and an adenylyltransferase (HldE/RfaE), followed by an epimerase (HldD/RfaD). nih.gov
However, variations exist. For example, in Neisseria meningitidis and Ralstonia eutropha, the functions of the bifunctional enzyme HldE are carried out by two separate enzymes: HldA (a kinase) and HldC (an adenosyltransferase). nih.gov
The enzymology of heptose modification in Campylobacter jejuni is particularly diverse, reflecting the variety of heptose isomers found in its capsular polysaccharides. acs.org It is believed that all heptose variations in C. jejuni originate from the modification of GDP-D-glycero-α-D-manno-heptose. nih.govacs.org The bacterium utilizes a toolkit of at least 20 unique enzymes to generate this diversity, including C4-dehydrogenases, C4,6-dehydratases, C3- and/or C5-epimerases, a C3-dehydratase, and various C4-reductases. acs.org For instance, the biosynthesis of D-glycero-L-gluco-heptose in the HS:2 serotype involves the oxidation of GDP-D-glycero-α-D-manno-heptose at C4 by a dehydrogenase, followed by a double epimerization at C3 and C5, and finally a stereospecific reduction at C4. researchgate.net
A comparative look at the enzymes involved in the initial steps of heptose biosynthesis reveals both conservation and divergence. The enzyme GmhB, a D,D-heptose 1,7-bisphosphate phosphatase, is involved in the synthesis of ADP-heptose and is conserved in Gram-negative bacteria. asm.org In Helicobacter pylori, the GmhB homolog (HP0860) shows a preference for the β-anomer of D-glycero-D-manno-heptose-1,7-bisphosphate. nih.gov In Escherichia coli, the absence of GmhB leads to an altered LPS core, though a partial defect suggests the presence of a partially redundant enzyme. asm.org
The following table provides a comparative overview of key enzymes in heptose biosynthetic pathways:
Table 2: Key Enzymes in Heptose Biosynthetic Pathways
| Enzyme | Function | Organism(s) |
|---|---|---|
| GmhA | Isomerase (sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate) | Escherichia coli, Helicobacter pylori |
| HldE/RfaE | Kinase and Adenylyltransferase | Escherichia coli |
| GmhB | Phosphatase (dephosphorylates D-glycero-β-D-manno-heptose 1,7-bisphosphate) | Escherichia coli, Klebsiella pneumoniae, Helicobacter pylori |
| HldD/RfaD | Epimerase (converts ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose) | Escherichia coli |
| Cj1427 | C4-dehydrogenase | Campylobacter jejuni (serotype HS:2) |
| Cj1430 | C3/C5-epimerase | Campylobacter jejuni (serotype HS:2) |
Phylogenetic Relationships of Heptose-Related Gene Clusters
The genes responsible for heptose biosynthesis are often found clustered together on the bacterial chromosome, forming operons. The organization and phylogenetic relationships of these gene clusters provide insights into the evolution of heptose metabolism.
In Escherichia coli K-12, the four genes required for the synthesis of ADP-L,D-heptose are located at four different loci, suggesting a more scattered arrangement compared to the single operon found in the Gram-positive bacterium Aneurinibacillus thermoaerophilus for GDP-D-α-D-heptose biosynthesis. asm.org In contrast, Helicobacter pylori possesses a gene cluster (HP0857-HP0860) that encodes enzymes for ADP-L-D-heptose biosynthesis. tandfonline.com
Phylogenetic analysis of heptose-related genes suggests a common evolutionary origin for some of these enzymes. For instance, the E. coli gene hisN, involved in histidine biosynthesis, is paralogous to gmhB, which encodes an enzyme for heptose biosynthesis. mdpi.com This suggests that hisN and gmhB descended from a common ancestral gene that encoded a phosphatase with a broad substrate range. mdpi.com After a gene duplication event, the two copies likely diverged, with one becoming specialized for histidine biosynthesis and the other for heptose metabolism. mdpi.com
The analysis of gene clusters containing homologs of sepA, a sugar epimerase, reveals different evolutionary trajectories. nih.gov These clusters can be categorized into types responsible for the biosynthesis of heptose-containing compounds, those involved in the assembly of heptose-containing oligosaccharides, and others that may be involved in different sugar metabolisms, indicating that these epimerases are not limited to heptose biosynthesis. nih.gov
In Campylobacter jejuni, the genes for the diverse heptose modifications are located in clusters on the chromosome. researchgate.net The high sequence identity among homologous enzymes from different serotypes suggests a common catalytic function. nih.govacs.org For example, the putative C3-dehydratases from four different serotypes share 94-96% sequence identity. acs.org The clustering of these genes may facilitate the coordinated regulation and evolution of these pathways, allowing for the rapid generation of antigenic diversity in the capsular polysaccharide.
The phylogenetic analysis of the his genes in the Bacteroidota-Rhodothermota-Balneolota-Chlorobiota superphylum indicates a progressive clustering of these genes, with evidence of horizontal gene transfer (HGT) events shaping the gene organization. mdpi.com This suggests that HGT has played a significant role in the evolution and distribution of metabolic pathways, including those related to heptose biosynthesis.
Future Research Directions and Translational Perspectives
Development of Advanced Methodologies for Glycan Structure-Function Elucidation
A fundamental challenge in glycobiology is deciphering the intricate relationship between the complex three-dimensional structures of glycans and their diverse biological functions. To unravel the specific roles of d-glycero-d-galacto-heptose-containing glycans, the development of more sophisticated analytical techniques is paramount.
Future research will likely focus on:
High-Resolution Imaging: Advanced imaging techniques, such as cryo-electron microscopy (cryo-EM) and atomic force microscopy (AFM), will be instrumental in visualizing the architecture of bacterial cell surfaces and the spatial arrangement of this compound-containing lipopolysaccharides (LPS) and capsular polysaccharides (CPS) in their native environment.
Enhanced Spectroscopic Methods: Further advancements in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are needed to provide more detailed structural information on complex glycans. diva-portal.org This includes determining the anomeric configurations, linkage positions, and the presence of non-carbohydrate substituents with greater precision.
Glycan Microarrays: The use of glycan microarrays, which display a variety of defined carbohydrate structures, will continue to be a powerful tool for probing the binding specificity of lectins, antibodies, and other glycan-binding proteins for this compound-containing epitopes. nih.gov This can help identify novel receptors and interaction partners.
Computational Modeling: Integrating experimental data with computational modeling and molecular dynamics simulations will provide dynamic insights into the conformational flexibility of this compound-containing glycans and their interactions with other molecules.
Discovery and Characterization of Novel Heptose Biosynthetic Enzymes
The biosynthesis of This compound (B1213071) and its various isomers involves a complex interplay of enzymes. While some key enzymes in heptose biosynthesis have been identified, many remain uncharacterized. A deeper understanding of these enzymatic pathways is crucial for both fundamental knowledge and for identifying potential drug targets.
Future research in this area should prioritize:
Genome Mining and Functional Genomics: Systematic screening of bacterial genomes for genes homologous to known heptose biosynthetic enzymes can lead to the discovery of novel enzymes with unique specificities. nih.govoup.com Functional characterization of these candidate enzymes through in vitro assays and genetic knockouts in model organisms is essential. nih.gov
Structural Biology of Biosynthetic Enzymes: Determining the three-dimensional structures of heptose biosynthetic enzymes, such as isomerases, epimerases, and glycosyltransferases, will provide invaluable insights into their catalytic mechanisms and substrate specificities. uwo.caresearchgate.net This knowledge is a prerequisite for the rational design of specific inhibitors.
Elucidation of Novel Pathways: It is likely that alternative or modified heptose biosynthetic pathways exist in different bacterial species. nih.govacs.org Research aimed at identifying and characterizing these novel pathways will broaden our understanding of the metabolic diversity of bacteria. For instance, studies in Campylobacter jejuni have revealed multiple mechanisms for generating structural diversity in heptoses. nih.govresearchgate.net
Strategies for Exploiting Heptose Metabolism for Antimicrobial and Immunomodulatory Applications
The essentiality of heptose-containing structures, like the inner core of LPS in many Gram-negative bacteria, makes the heptose biosynthetic pathway an attractive target for the development of new antimicrobial agents. scispace.comresearchgate.net Furthermore, the immunogenic nature of these glycans opens avenues for vaccine development.
Targeting the enzymes involved in the biosynthesis of heptoses offers a promising strategy for developing novel antibiotics. researchgate.netnih.gov
Key research directions include:
Structure-Based Drug Design: Utilizing the crystal structures of heptose biosynthetic enzymes, researchers can design and synthesize small molecule inhibitors that specifically block the active site. nih.govrsc.org This approach has been explored for enzymes like D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase (HldC). nih.gov
High-Throughput Screening: Screening large libraries of chemical compounds for their ability to inhibit key enzymes in the heptose biosynthetic pathway can identify novel inhibitor scaffolds.
Development of Antivirulence Drugs: Inhibiting heptose biosynthesis may not directly kill the bacteria but can render them more susceptible to the host immune system or conventional antibiotics by disrupting the integrity of their outer membrane. researchgate.net This "antivirulence" approach is a promising alternative to traditional bactericidal or bacteriostatic antibiotics.
Bacterial surface polysaccharides, including those containing this compound, are often potent antigens and represent excellent targets for vaccine development. oup.comnih.gov
Future efforts in this area will focus on:
Synthetic Glycoconjugate Vaccines: The chemical synthesis of defined oligosaccharide antigens containing this compound allows for the production of highly pure and well-characterized glycoconjugate vaccines. oup.comsci-hub.se These synthetic antigens can be conjugated to carrier proteins to elicit a robust T-cell dependent immune response. scispace.comoup.com
Identification of Protective Epitopes: Research is needed to identify the specific glycan structures that elicit protective antibody responses. This involves synthesizing a variety of this compound-containing oligosaccharides and evaluating their immunogenicity in animal models.
Broadly Protective Vaccines: By targeting conserved regions of bacterial polysaccharides that include this compound, it may be possible to develop vaccines that offer protection against multiple serotypes or even different species of pathogenic bacteria. oup.com
Metabolic Engineering for Enhanced Production and Diversification of this compound and its Analogs
The limited availability of this compound and its analogs from natural sources is a significant bottleneck for research and development. Metabolic engineering of microorganisms offers a promising solution to this problem. tdx.cat
Future research in this area will involve:
Overexpression of Biosynthetic Genes: Engineering laboratory strains of bacteria, such as Escherichia coli, to overexpress the genes for this compound biosynthesis can lead to the accumulation and secretion of the desired heptose. nih.gov
Pathway Engineering and Optimization: By manipulating precursor pathways and blocking competing metabolic routes, the flux towards this compound production can be significantly enhanced. nih.gov
Generation of Novel Heptose Structures: Introducing and combining biosynthetic enzymes from different organisms into a single host can create novel pathways for the production of a diverse range of heptose analogs with potentially new biological activities. acs.org This approach has been successfully used to generate various GDP-activated heptoses in C. jejuni. acs.org
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of D-glycero-D-galacto-heptose, and how do these influence its biological interactions?
- Methodology : Characterize the compound using techniques such as nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99% as per analytical standards ), and polarimetry to determine specific optical rotation ([α]D +68.5° in water ). Solubility in aqueous solutions can be confirmed via spectrophotometric assays, noting the role of hydroxyl groups in hydrogen bonding .
Q. How can researchers validate the identity and purity of synthesized this compound?
- Methodology :
- Identity : Compare NMR spectra (¹H and ¹³C) with published data and validate using the InChI key
YPZMPEPLWKRVLD-ULQPCXBYSA-N. - Purity : Utilize HPLC with a refractive index detector, ensuring ash content ≤0.05% and heavy metals (e.g., Pb) <5 ppm . Paper chromatography can confirm homogeneity .
Q. What are the primary biological roles of this compound in microbial systems?
- Methodology : Conduct receptor-binding assays (e.g., surface plasmon resonance) to study interactions with host immune receptors . Use gene knockout models in pathogenic bacteria to assess the compound’s role in virulence or biofilm formation.
Advanced Research Questions
Q. How can conflicting data on the presence of this compound in plant extracts (e.g., Arachis hypogaea) be resolved?
- Methodology :
- Reproducibility : Replicate extraction protocols (e.g., GC-MS with trimethylsilyl derivatization ) across multiple laboratories.
- Contamination Control : Include negative controls and spike recovery experiments to rule out cross-contamination.
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to distinguish compound-specific signals from matrix effects .
Q. What experimental strategies optimize the synthesis of this compound while balancing yield and stereochemical fidelity?
- Methodology :
- Stereoselective Synthesis : Use enzymatic catalysis (e.g., aldolases) to control stereochemistry .
- Process Optimization : Apply design of experiments (DoE) to variables like pH, temperature, and catalyst concentration. Monitor intermediates via LC-MS .
- Yield-Purity Trade-offs : Use response surface methodology (RSM) to model interactions between reaction parameters .
Q. How do hydroxyl group configurations in this compound affect its interaction with immune receptors?
- Methodology :
- Structural Analysis : Perform X-ray crystallography or cryo-EM of receptor-ligand complexes .
- Functional Assays : Compare immune response activation (e.g., cytokine release) between wild-type heptose and stereoisomers using THP-1 cell lines .
Q. What frameworks guide the formulation of hypothesis-driven research questions for studying heptose-related metabolic pathways?
- Methodology :
- PICO Framework : Define Population (e.g., bacterial species), Intervention (heptose biosynthesis inhibition), Comparison (wild-type vs. mutant strains), Outcome (pathogenicity reduction) .
- FINER Criteria : Ensure questions are Feasible (e.g., gene-editing tools available), Novel (unexplored host interactions), and Relevant (antibiotic development) .
Methodological Best Practices
- Data Documentation : Adhere to the Beilstein Journal of Organic Chemistry guidelines: report experimental details (e.g., incubation times, centrifugation forces) in replicable formats .
- Ethical Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or Figshare .
- Conflict Resolution : Use Bayesian statistics to weigh contradictory findings (e.g., presence in plant extracts vs. microbial systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
